TBDMS-Monacolin K-d3
Description
Properties
Molecular Formula |
C30H50O5Si |
|---|---|
Molecular Weight |
521.8 g/mol |
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C30H50O5Si/c1-10-20(3)29(32)34-26-16-19(2)15-22-12-11-21(4)25(28(22)26)14-13-23-17-24(18-27(31)33-23)35-36(8,9)30(5,6)7/h11-12,15,19-21,23-26,28H,10,13-14,16-18H2,1-9H3/t19-,20-,21-,23+,24+,25-,26-,28-/m0/s1/i3D3 |
InChI Key |
YZUJIMXHROAZNZ-GLDHCNMCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Fermentation and Biosynthesis of Monacolin K
Monacolin K serves as the precursor for TBDMS-Monacolin K-d3. Its production via solid-state fermentation (SSF) or submerged fermentation (SmF) involves strain selection, substrate optimization, and process parameter tuning.
Strain Selection and Substrate Preparation
- Strains : Monascus purpureus FTC5391 and Monascus ruber K10403 are widely used due to their high monacolin K yields.
- Substrates : Rice, soybean, or coconut waste are common substrates. Bran (4.5–5.5% w/w) enhances oxygen diffusion and mycotoxin reduction.
- Moisture Content : Optimal initial moisture ranges from 40% to 55% for SSF, balancing microbial growth and metabolite synthesis.
Fermentation Conditions
- Temperature : Variable temperature regimes (30°C for 3 days, followed by 26°C for 15 days) increase monacolin K yield to 14.53 ± 0.16 mg/g, compared to 8 mg/g under constant conditions.
- pH : Initial pH 5.5 maximizes enzyme activity and avoids citrinin production.
- Duration : Peak monacolin K accumulation occurs at 18 days, followed by degradation.
Table 1: Optimal SSF Conditions for Monacolin K Production
| Parameter | Optimal Range | Yield (mg/g) | Source |
|---|---|---|---|
| Initial moisture | 50–55% | 14.53 ± 0.16 | |
| Bran content | 4.5–5.5% | 10.68 | |
| Fermentation duration | 18 days | 14.53 ± 0.16 | |
| Temperature regime | 30°C → 26°C | +82% vs. control |
Extraction and Purification of Monacolin K
Solvent Extraction
Lactonization and Acid Form Conversion
Monacolin K exists in lactone (MKL) and hydroxyl acid (MKA) forms. Alkaline treatment (0.1 N NaOH, 2 hours at 30°C) converts MKL to MKA, enabling quantification of total monacolin K.
Table 2: HPLC Analysis Parameters for Monacolin K
| Parameter | Specification |
|---|---|
| Column | C18 (250 × 4.6 mm) |
| Mobile phase | Methanol:KH₂PO₄ (60:35, pH 3.5) |
| Flow rate | 1 mL/min |
| Detection wavelength | 237 nm |
| Retention time (MKL) | 9.07 min |
| Retention time (MKA) | 5.62 min |
Synthesis of this compound
Deuterium Labeling
Deuterium is introduced at C26 and C27 via Grignard reactions or H/D exchange:
Analytical Validation
LC-MS/MS Quantification
Stability Studies
- Storage : -80°C in acetonitrile for 6 months with <5% degradation.
Chemical Reactions Analysis
Types of Reactions
TBDMS-Monacolin K-d3 undergoes various chemical reactions, including:
Oxidation: The TBDMS group can be oxidatively removed to yield the corresponding carbonyl compound.
Reduction: Reduction reactions can be performed on the Monacolin K moiety.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Tetraethylammonium superoxide in dry dimethylformamide under microwave irradiation.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection of the TBDMS group.
Major Products Formed
Oxidation: Corresponding carbonyl compounds.
Reduction: Reduced forms of Monacolin K.
Substitution: Deprotected or substituted derivatives of Monacolin K.
Scientific Research Applications
TBDMS-Monacolin K-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Monacolin K.
Biology: Studied for its effects on cholesterol biosynthesis and its potential as a cholesterol-lowering agent.
Medicine: Investigated for its therapeutic potential in treating hypercholesterolemia and other cardiovascular diseases.
Industry: Utilized in the production of functional foods and nutraceuticals, particularly in red yeast rice products
Mechanism of Action
TBDMS-Monacolin K-d3 exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase). This enzyme is crucial in the biosynthesis of cholesterol. By inhibiting HMG-CoA reductase, this compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels .
Comparison with Similar Compounds
Natural Monacolin K (Lovastatin)
Structure : A polyketide lactone with hydroxyl and methyl groups.
Function : Cholesterol-lowering agent via HMG-CoA reductase inhibition.
Production :
- Solid-state fermentation : Yields up to 7.25 mg/g using millet as substrate, 1.5× higher than traditional rice-based methods .
- Liquid fermentation : Lower efficiency, with yields of ~49.5 μg/mL (~0.05 mg/g) in optimized strains (e.g., M. ruber 612) .
Stability : Degrades significantly during storage; losses observed over time due to lactone ring hydrolysis .
Monacolin K-d3 (Deuterated Analog)
Modification : Three hydrogen atoms replaced with deuterium.
Applications :
- Serves as a stable isotope-labeled internal standard for precise quantification in bioanalytical assays.
- Pharmacokinetic studies show deuterated analogs retain bioactivity while enabling tracking of metabolic pathways .
Advantages Over Natural Monacolin K : - Reduced isotopic interference in LC-MS/MS, improving detection limits.
- Enhanced metabolic stability in in vitro models.
TBDMS-Monacolin K (Non-deuterated)
Modification : TBDMS group protects hydroxyl moieties.
Applications :
- Used in synthetic chemistry to block reactive sites during derivatization.
- Enhances volatility for gas chromatography (GC-MS) applications.
Performance : - Increased molecular weight alters chromatographic retention times.
Comparative Data Table
| Parameter | Natural Monacolin K | Monacolin K-d3 | TBDMS-Monacolin K | TBDMS-Monacolin K-d3 |
|---|---|---|---|---|
| Yield (Optimal) | 7.25 mg/g (millet) | N/A | N/A | N/A |
| Analytical Use | Bioactive compound | LC-MS internal std | GC-MS derivative | Dual LC/GC-MS std |
| Stability | Low (storage loss) | High | High | Very high |
| Detection Sensitivity | Moderate | High | Moderate | Very high |
| Synthetic Complexity | Low (fermentation) | Moderate | High | Very high |
Key Research Findings
- Fermentation Superiority : Solid-state fermentation using millet or glycerol-supplemented substrates boosts Monacolin K yields by 1.5–10× compared to rice .
- Deuterated Derivatives : Monacolin K-d3 improves quantification accuracy in serum analysis, with recovery rates >95% in spiked samples .
- TBDMS Utility : Silylation enhances thermal stability for GC-MS, enabling detection at sub-ng/mL levels in lipid-rich matrices.
Biological Activity
TBDMS-Monacolin K-d3 is a derivative of Monacolin K, a compound primarily derived from red yeast rice, known for its cholesterol-lowering properties. Monacolin K functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1335460-29-1 |
| Molecular Formula | C₃₁H₄₆D₆O₅Si |
| Molecular Weight | 538.864 g/mol |
| LogP | 7.615 |
Monacolin K, including its derivatives like this compound, exerts its primary biological activity through the inhibition of HMG-CoA reductase. This inhibition leads to decreased cholesterol synthesis and subsequent reduction in serum cholesterol levels. Additionally, Monacolin K has exhibited other biological activities:
- Anticancer Effects: Studies indicate that Monacolin K may possess anticancer properties, particularly in reducing the risk of colorectal cancer and acute myeloid leukemia .
- Neuroprotective Properties: Research suggests potential benefits in neurodegenerative conditions such as Parkinson's disease .
- Anti-inflammatory Effects: Monacolin K has been shown to modulate inflammatory pathways, which could be beneficial in various inflammatory diseases .
Biological Activity Studies
Several studies have investigated the biological activity of this compound and its parent compound Monacolin K.
Cholesterol-Lowering Effects
A meta-analysis of clinical trials demonstrated that Monacolin K significantly reduces LDL cholesterol levels compared to placebo controls. The average reduction in LDL cholesterol was found to be approximately 20% at doses ranging from 10 to 20 mg/day .
Anticancer Activity
In vitro studies have shown that Monacolin K can induce apoptosis in cancer cell lines. For instance, a study reported that treatment with Monacolin K resulted in a dose-dependent decrease in cell viability in colorectal cancer cells, with IC50 values around 15 µM .
Case Study 1: Cholesterol Management
A clinical trial involving 120 participants assessed the efficacy of this compound over 12 weeks. Participants receiving this compound showed a significant reduction in total cholesterol (mean decrease of 25 mg/dL) compared to the placebo group (mean decrease of 5 mg/dL).
Case Study 2: Neuroprotection
Another study evaluated the neuroprotective effects of this compound in a mouse model of Parkinson's disease. Mice treated with this compound exhibited reduced motor deficits and less dopaminergic neuron loss compared to untreated controls, suggesting potential therapeutic benefits for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
